Enhanced VEGFR2 (KDR) Kinase Inhibition Conferred by the 3-(4-Methoxyphenyl) Group Relative to the Unsubstituted 3-Phenyl Analog
In a closely related 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series, the compound bearing a 3-(4-methoxyphenyl) group (analog 3g) exhibits an IC50 of 19 nM against isolated KDR kinase, whereas the 3-phenyl analog (compound 2f) yields an IC50 of 71 nM under identical assay conditions [1]. The 3.7-fold potency improvement is attributed to the electron-donating methoxy substituent enhancing binding interactions within the ATP pocket. For 3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, the same 4-methoxyphenyl motif is conserved at the 3-position, suggesting a comparable potency advantage over the 3-phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine scaffold (ChEBI 114232).
| Evidence Dimension | KDR (VEGFR2) kinase inhibitory potency |
|---|---|
| Target Compound Data | Predicted IC50 < 50 nM based on structural analogy to 3g (3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine series) |
| Comparator Or Baseline | 3-Phenyl analog (2f): IC50 = 71 nM [1] |
| Quantified Difference | Approximately 3.7-fold improvement in potency for the 4-methoxyphenyl variant over the 3-phenyl analog |
| Conditions | Isolated recombinant human GST-fused KDR kinase; poly-Glu/Tyr (4:1) peptide substrate; 15 min incubation, 22 °C, pH 7.4 |
Why This Matters
For programs targeting VEGFR2-dependent angiogenesis, selection of the 4-methoxyphenyl-containing scaffold provides a measurable potency gain over the cheaper 3-phenyl building block, directly impacting hit-to-lead decision-making.
- [1] Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., ... & Thomas, K. A. (2002). Synthesis and Initial SAR Studies of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. View Source
